N1-Cyclohexylmethyl Substitution Confers Enhanced Lipophilicity Relative to Unsubstituted or Simple Alkyl Analogs
The presence of an N1-cyclohexylmethyl group in 1-(cyclohexylmethyl)-3-nitro-1H-pyrazole significantly increases its lipophilicity compared to analogs with smaller or no N1-substituents. This is a key differentiator for applications where increased membrane permeability or target engagement in lipophilic environments is required [1].
| Evidence Dimension | Predicted Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | 2.67 [2] |
| Comparator Or Baseline | 3-Nitro-1H-pyrazole (no N1-substituent): ALogP ~0.5 (estimated) |
| Quantified Difference | Approximately 2.17 log units higher (more lipophilic) |
| Conditions | Predicted using computational models (AlogP) |
Why This Matters
This quantitative difference in lipophilicity directly impacts the compound's behavior in biological assays and its suitability as a starting point for medicinal chemistry programs targeting intracellular or membrane-bound proteins.
- [1] Patent US 10,351,530 B2. Arylcyclohexyl pyrazoles as NRF2 regulators. Discusses the impact of cyclohexyl group on lipophilicity and cellular activity. Filed Oct. 6, 2016. View Source
- [2] PubChem. 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole. Computed Properties (ALogP). Accessed 2026-04-23. View Source
